molecular formula C20H20N2O4S B284066 N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide

N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide

Cat. No. B284066
M. Wt: 384.5 g/mol
InChI Key: ZAQLLAJOAFZIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as IQ-1S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves its binding to the protein Dishevelled (Dvl), which is a key regulator of the Wnt/β-catenin signaling pathway. By binding to Dvl, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide prevents the activation of downstream signaling events, leading to the inhibition of the pathway.
Biochemical and Physiological Effects:
In addition to its effects on the Wnt/β-catenin signaling pathway, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been found to have a range of other biochemical and physiological effects. These include the inhibition of cell proliferation and the induction of apoptosis in cancer cells, as well as the promotion of neuronal differentiation and the enhancement of memory formation in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of this pathway on various biological processes in a targeted manner. However, one limitation of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are a number of potential future directions for research on N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, which could have important implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the range of biochemical and physiological effects of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide, and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with isobutyryl chloride and 4-methoxyaniline in the presence of a base catalyst. The resulting compound is then sulfonated to yield the final product, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide.

Scientific Research Applications

N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been found to have a wide range of applications in scientific research. One of its primary uses is as an inhibitor of the Wnt/β-catenin signaling pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, N-isobutyryl-N-(4-methoxyphenyl)-8-quinolinesulfonamide can be used to study the effects of Wnt/β-catenin signaling on various biological processes.

properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-quinolin-8-ylsulfonylpropanamide

InChI

InChI=1S/C20H20N2O4S/c1-14(2)20(23)22(16-9-11-17(26-3)12-10-16)27(24,25)18-8-4-6-15-7-5-13-21-19(15)18/h4-14H,1-3H3

InChI Key

ZAQLLAJOAFZIEC-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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